molecular formula C25H24N2O4 B6561433 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide CAS No. 946257-65-4

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide

Cat. No.: B6561433
CAS No.: 946257-65-4
M. Wt: 416.5 g/mol
InChI Key: URELSYCHGHXJDX-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide, also known as N-benzoyl-2-methoxyphenoxyacetamide (BMPAA), is a novel synthetic compound that has been studied for its potential applications in biomedical and pharmacological research. BMPAA is a member of the quinoline family, which is composed of a wide range of compounds with diverse biological activities. BMPAA has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, BMPAA has been used in the laboratory as a substrate for a variety of biochemical and physiological studies.

Scientific Research Applications

BMPAA has been studied for its potential applications in biomedical and pharmacological research. It has been used as a substrate in a variety of biochemical and physiological studies, including studies of the effects of BMPAA on cell proliferation, apoptosis, and inflammation. Additionally, BMPAA has been studied for its potential anti-cancer, anti-inflammatory, and anti-microbial properties. BMPAA has also been used in the laboratory as a substrate for a variety of biochemical and physiological studies.

Mechanism of Action

The mechanism of action of BMPAA is not yet fully understood. However, it is believed that BMPAA may act by binding to and blocking the activity of certain enzymes involved in the regulation of cell proliferation and apoptosis. Additionally, BMPAA may also interact with certain receptors, such as the estrogen receptor, and may act as an agonist or antagonist depending on the context.
Biochemical and Physiological Effects
BMPAA has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In vitro studies have shown that BMPAA can inhibit the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer cell lines. Additionally, BMPAA has been shown to inhibit the activity of certain enzymes involved in the regulation of cell proliferation and apoptosis. BMPAA has also been shown to possess anti-inflammatory and anti-microbial properties.

Advantages and Limitations for Lab Experiments

BMPAA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity. Additionally, BMPAA has been used in a variety of biochemical and physiological studies. However, there are some limitations to the use of BMPAA in laboratory experiments. BMPAA is not stable in solution and must be stored in a dry, airtight container. Additionally, BMPAA is not very soluble in water and must be dissolved in a suitable solvent before use.

Future Directions

The potential applications of BMPAA are vast and there are numerous areas of research that could be explored in the future. One potential area of research is the development of new and improved synthesis methods for BMPAA. Additionally, further studies could be conducted to better understand the mechanism of action of BMPAA and to identify new and improved therapeutic applications. Additionally, further research could be conducted to explore the potential of BMPAA as an anti-inflammatory, anti-cancer, and anti-microbial agent. Finally, further research could be conducted to explore the potential of BMPAA in the treatment of other diseases and conditions.

Synthesis Methods

BMPAA can be synthesized using a variety of methods. One common method involves the reaction of benzoyl chloride with 2-(3-methoxyphenoxy)acetic acid in the presence of anhydrous potassium carbonate. This reaction occurs in two steps, with the first step involving the formation of the benzoyl ester and the second step involving the formation of the quinoline ring. The reaction is typically carried out at room temperature and yields a product with a purity of greater than 95%.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c1-30-21-10-5-11-22(16-21)31-17-24(28)26-20-12-13-23-19(15-20)9-6-14-27(23)25(29)18-7-3-2-4-8-18/h2-5,7-8,10-13,15-16H,6,9,14,17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URELSYCHGHXJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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